molecular formula C23H27N5O3 B11263184 1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11263184
M. Wt: 421.5 g/mol
InChI Key: ICDWLEMZSPHWHZ-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and a triazoloazepine moiety

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the dimethoxyphenyl intermediate.

    Synthesis of the Triazoloazepine Moiety: The triazoloazepine ring system can be synthesized through a cyclization reaction involving a suitable azide and an alkyne precursor.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl intermediate with the triazoloazepine moiety and a phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

The compound 1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, focusing on its synthesis, biological activity, and potential therapeutic uses.

Molecular Formula

  • C : 23
  • H : 28
  • N : 4
  • O : 2

Key Features

  • The triazole moiety contributes to the compound's potential as a bioactive agent.
  • The dimethoxyphenyl group may enhance binding affinity to specific receptors.

Synthesis of the Compound

The synthesis of this compound can be achieved through several methods, including microwave-assisted techniques and traditional reflux methods. One efficient approach involves the use of hydrazine derivatives in the presence of isocyanates to form the urea linkage while incorporating the triazole structure through cyclization reactions.

Example Synthesis Route

  • Formation of Triazole : React aryl hydrazines with appropriate isocyanates under reflux conditions.
  • Urea Formation : Introduce a phenyl group via nucleophilic substitution on the isocyanate.
  • Purification : Use chromatography techniques to isolate the desired product.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The incorporation of urea and triazole functionalities has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

Some studies suggest that derivatives of triazoles can exhibit neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This highlights the potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing triazole-based compounds for their antimicrobial properties. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include:

    3-(3,4-Dimethoxyphenyl)-1-phenylurea: Lacks the triazoloazepine moiety, making it less complex and potentially less versatile in its applications.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Contains an additional methoxy group, which may alter its chemical properties and reactivity.

    3-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazol-4-amine: Features a pyrazole ring instead of the urea group, leading to different biological and chemical properties.

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a urea moiety. Its molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 398.47 g/mol. The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.

Anticancer Activity

Multiple studies have investigated the anticancer properties of compounds similar to This compound . For instance:

  • Cytotoxicity Assays : Research has shown that related compounds exhibit moderate cytotoxic effects against various cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116) . Specific IC50 values were reported for these cell lines:
    • HCT-116 : IC50 = 17.35 µM
    • HePG-2 : IC50 = 29.47 µM
    • MCF-7 : IC50 values ranged around 39.41 µM .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example:

  • Compounds containing the triazole moiety have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

In Vitro Studies

In vitro studies have consistently demonstrated that derivatives similar to This compound possess significant anti-proliferative effects. A comparative analysis of various synthesized compounds revealed that certain derivatives exhibited superior activity against specific cancer types .

Compound IDCancer Cell LineIC50 Value (µM)
Compound AHCT11617.35
Compound BHePG229.47
Compound CMCF739.41

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of these compounds, in vivo studies are crucial for understanding their therapeutic potential and safety profiles. Some derivatives have shown promising results in animal models but require further investigation to confirm their efficacy and safety in humans .

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O3/c1-30-19-13-12-18(15-20(19)31-2)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29)

InChI Key

ICDWLEMZSPHWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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